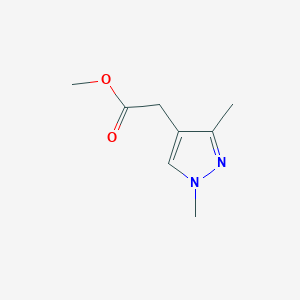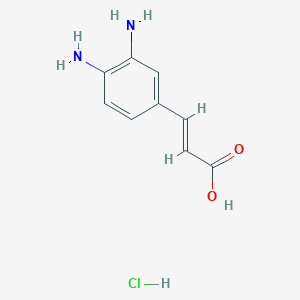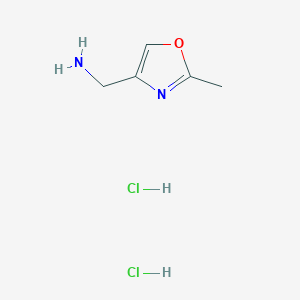![molecular formula C9H11Br B6600356 [(2R)-1-bromopropan-2-yl]benzene CAS No. 116724-02-8](/img/structure/B6600356.png)
[(2R)-1-bromopropan-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-1-bromopropan-2-yl]benzene is an organic compound with the molecular formula C9H11Br . It is a derivative of benzene, where a bromopropan-2-yl group is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure ofThis compound consists of a benzene ring with a bromopropan-2-yl group attached to it . The benzene ring is a cyclic structure with alternating single and double bonds, which contributes to its stability . Physical And Chemical Properties Analysis
This compound has an average mass of 199.088 Da and a monoisotopic mass of 198.004410 Da . As a derivative of benzene, it likely shares some of the physical and chemical properties of benzene, such as being a nonpolar molecule .
Wissenschaftliche Forschungsanwendungen
[(2R)-1-bromopropan-2-yl]benzene has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of reaction mechanisms, and the investigation of drug metabolism. It has also been used in the synthesis of pharmaceuticals, pesticides, and other industrial products.
Wirkmechanismus
Benzene, [(1R)-2-bromo-1-methylethyl]-, also known as [(2R)-1-bromopropan-2-yl]benzene, is a compound with a molecular weight of 199.088 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Similar compounds have been known to target proteins like beta-lactamase . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R)-1-bromopropan-2-yl]benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its low boiling point makes it easy to distill. It is also highly reactive, making it useful for synthesizing a variety of organic compounds. However, it is also highly flammable and toxic, and should be handled with care.
Zukünftige Richtungen
The potential applications of [(2R)-1-bromopropan-2-yl]benzene are still being explored. Future research could focus on further understanding its mechanism of action and its effects on the body. Additionally, further research into its use in the synthesis of organic compounds and pharmaceuticals could lead to new and more effective products. Finally, further research into its toxicity and safety could lead to improved safety protocols for handling the compound in the laboratory.
Synthesemethoden
The most common method for synthesizing [(2R)-1-bromopropan-2-yl]benzene is the reaction of [(2R)-1-bromopropan-2-yl]benzenen-2-ol with benzene in the presence of a strong acid catalyst. This reaction is reversible, so the product can be isolated by distillation. Other methods of synthesis include the reaction of 1-bromopropan-2-yl chloride with benzene, and the reaction of 1-bromopropan-2-yl bromide with benzene.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2R)-1-bromopropan-2-yl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWVCWQKZQENDS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)


![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)

![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)

![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)


![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)